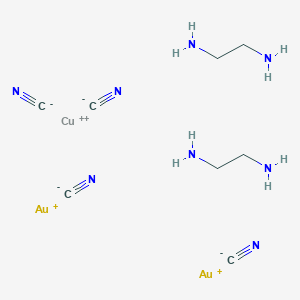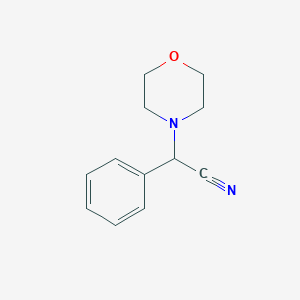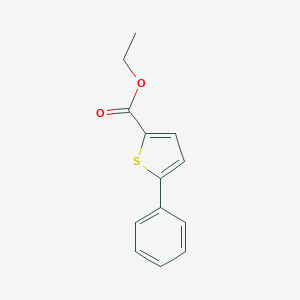
Ethyl 5-phenylthiophene-2-carboxylate
Overview
Description
Ethyl 5-phenylthiophene-2-carboxylate is a compound that belongs to the class of organic chemicals known as thiophene carboxylates. These compounds are characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxylate group attached to the thiophene ring. The presence of the phenyl group adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was prepared through a process that offers several advantages, including operational simplicity and avoidance of strong bases, which could be relevant for the synthesis of ethyl 5-phenylthiophene-2-carboxylate as well . Additionally, the synthesis of related compounds such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate involves reactions with benzaldehyde, aniline, and ethylacetoacetate, which might provide insights into the synthesis of ethyl 5-phenylthiophene-2-carboxylate .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction crystallography. For example, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate was determined, revealing intermolecular interactions that could be similar in ethyl 5-phenylthiophene-2-carboxylate . The molecular geometry and vibrational frequencies of related compounds can also be calculated using density functional theory (DFT), which could be applied to ethyl 5-phenylthiophene-2-carboxylate for a deeper understanding of its structure .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene resulted in the formation of ethyl 3-phenylisothiazole-4-carboxylate, indicating that halothiazoles can participate in photoarylation-photoisomerization reactions . This suggests that ethyl 5-phenylthiophene-2-carboxylate may also be reactive under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence, which could be relevant for the characterization of ethyl 5-phenylthiophene-2-carboxylate . The acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were also investigated, providing a basis for understanding the behavior of ethyl 5-phenylthiophene-2-carboxylate in different environments .
Scientific Research Applications
“Ethyl 5-phenylthiophene-2-carboxylate” is a chemical compound with the formula C13H12O2S . It’s a solid substance with a melting point between 31 - 33°C . This compound is soluble in most organic solvents like alcohol and ether but insoluble in water .
Thiophene and its substituted derivatives, including “Ethyl 5-phenylthiophene-2-carboxylate”, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
These compounds are remarkably effective both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
-
Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules have a prominent role in the fabrication of organic field-effect transistors (OFETs) .
-
Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmacological Properties Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Nonsteroidal Anti-Inflammatory Drug For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Dental Anesthetic Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Organic Solar Cells Thiophene derivatives are used in the development of organic solar cells . They are used as electron-donating materials due to their excellent electronic properties .
-
Liquid Crystals Some thiophene derivatives exhibit liquid crystal behavior. These materials are used in display technologies, such as liquid crystal displays (LCDs) .
-
Dye-Sensitized Solar Cells Thiophene derivatives are used as sensitizers in dye-sensitized solar cells . They are used to absorb light and generate electricity .
-
Polymer Chemistry Thiophene derivatives are used in the synthesis of conducting polymers . These polymers are used in various applications, including sensors, batteries, and supercapacitors .
-
Pharmaceuticals Thiophene derivatives are used in the synthesis of various pharmaceuticals . They exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
-
Agriculture Some thiophene derivatives are used as pesticides in agriculture . They are used to control pests and improve crop yield .
properties
IUPAC Name |
ethyl 5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYFCYTHBUYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488932 | |
| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylthiophene-2-carboxylate | |
CAS RN |
19282-39-4 | |
| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



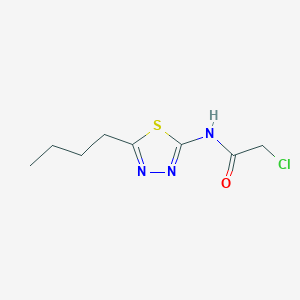

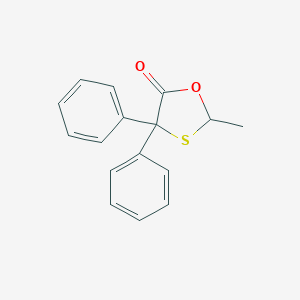

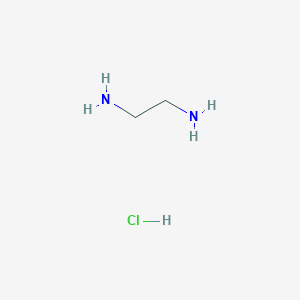

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)


